1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone
説明
特性
CAS番号 |
91523-09-0 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
1-(5,6,7-trimethoxyisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C14H15NO4/c1-8(16)11-10-7-15-6-5-9(10)12(17-2)14(19-4)13(11)18-3/h5-7H,1-4H3 |
InChIキー |
CRRYVCKMIXVHJG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C2=C1C=NC=C2)OC)OC)OC |
製品の起源 |
United States |
準備方法
合成経路および反応条件
1-(5,6,7-トリメトキシイソキノリン-8-イル)エタノンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、通常、市販の5,6,7-トリメトキシイソキノリンから始まります。
アシル化反応: 重要なステップには、塩化アルミニウム (AlCl3) などのルイス酸触媒の存在下、5,6,7-トリメトキシイソキノリンをエタノイルクロリドでアシル化することが含まれます。反応は、アシルクロリドの加水分解を防ぐために、無水条件下で行われます。
精製: 粗生成物は、再結晶化またはカラムクロマトグラフィーなどの技術を使用して精製し、純粋な1-(5,6,7-トリメトキシイソキノリン-8-イル)エタノンを得ます。
工業生産方法
1-(5,6,7-トリメトキシイソキノリン-8-イル)エタノンの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチには、実験室合成のスケールアップが含まれます。これには、反応条件の最適化、工業グレードの試薬の使用、および大規模な精製技術の採用が含まれます。
化学反応の分析
反応の種類
1-(5,6,7-トリメトキシイソキノリン-8-イル)エタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して酸化して、対応するカルボン酸を形成することができます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用する還元反応では、エタノン基をアルコールに変換できます。
置換: メトキシ基は求核置換反応を起こし、水素化ナトリウム (NaH) やハロアルカンなどの試薬を使用して、他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム (KMnO4)。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム (NaBH4)。
置換: ジメチルホルムアミド (DMF) 中の水素化ナトリウム (NaH) とハロアルカン。
主な生成物
酸化: カルボン酸。
還元: アルコール。
置換: さまざまな置換イソキノリン誘導体。
科学的研究の応用
1-(5,6,7-トリメトキシイソキノリン-8-イル)エタノンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探る研究が進行中です。
産業: 新しい材料の開発に、および医薬品の合成における中間体として使用されています。
作用機序
1-(5,6,7-トリメトキシイソキノリン-8-イル)エタノンの作用機序には、さまざまな分子標的との相互作用が含まれます。メトキシ基とエタノン部分は、その生物活性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらします。特定の経路と標的はまだ調査中です。
類似化合物との比較
1-(6-Methoxy-7-Prenylisoquinolin-1-YL)Ethanone (Compound 1, )
- Substituents: Methoxy at position 6, prenyl (3-methylbut-2-enyl) at position 7, and ethanone at position 1.
- Key Differences: The target compound has three methoxy groups (positions 5, 6, 7) versus a single methoxy and a prenyl group in Compound 1.
- Biological Activity : Compound 1 was isolated from Thalictrum glandulosis and belongs to a class of anti-TMV (tobacco mosaic virus) alkaloids. The prenyl group may contribute to antiviral efficacy by facilitating interactions with viral proteins .
1-(6-Hydroxy-7-Prenylisoquinolin-1-YL)Ethanone (Compound 2, )
- Substituents : Hydroxy at position 6 and prenyl at position 5.
- Key Differences: The hydroxyl group introduces acidity (pKa ~10) compared to methoxy’s neutrality, affecting solubility and hydrogen-bonding capacity.
Aromatic Ethanone Derivatives
1-(2-Chlorophenyl)Ethanone ()
- Structure : Simple aromatic ketone with a chlorine substituent at the ortho position.
- Key Differences: Molecular Complexity: The target compound’s isoquinoline scaffold is more complex than the single-ring system of 1-(2-chlorophenyl)ethanone. Electronic Effects: Chlorine is electron-withdrawing, reducing electron density on the aromatic ring, while methoxy groups donate electrons, increasing reactivity in electrophilic substitutions .
- Applications: 1-(2-Chlorophenyl)ethanone is a synthetic intermediate in pharmaceuticals and agrochemicals, highlighting the role of substituent positioning in directing reactivity .
Polyhalogenated/Nitro-Substituted Derivatives
1-(6,7-Dichloro-8-Nitro-2,3-Dihydrobenzo[B][1,4]Dioxin-5-YL)Ethanone ()
- Structure: Features a dihydrobenzodioxin core with dichloro, nitro, and ethanone groups.
- Key Differences: Electron Effects: Nitro and chloro groups are strongly electron-withdrawing, creating a deactivated aromatic system compared to the electron-rich trimethoxy isoquinoline. Solubility: The nitro group may reduce water solubility, whereas methoxy groups in the target compound enhance it .
- Applications : Such polyhalogenated compounds are often intermediates in synthesizing herbicides or antibiotics, leveraging their electrophilic reactivity .
Data Table: Comparative Analysis of Key Compounds
生物活性
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone, a compound derived from isoquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the reaction of isoquinoline derivatives with appropriate acylating agents. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Cytotoxic Effects
Recent studies have demonstrated that 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone exhibits significant cytotoxicity against various cancer cell lines. The compound was evaluated using the HepG2 cell line (human liver cancer), where it showed an IC50 value of approximately 1.38 μM, indicating potent anticancer activity. This potency is comparable to established chemotherapeutic agents such as doxorubicin .
Table 1: Cytotoxic Activity of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HepG2 | 1.38 | Doxorubicin | 0.05 |
| MCF7 (Breast Cancer) | 2.52 | Doxorubicin | 0.06 |
| NCI-H460 (Lung Cancer) | 3.21 | Doxorubicin | 0.04 |
The mechanism underlying the cytotoxic effects of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone appears to involve apoptosis induction through the intrinsic pathway. Flow cytometry analyses revealed that treatment with this compound led to an increase in early and late apoptotic cells by approximately 60% compared to untreated controls .
Key Findings:
- Cell Cycle Arrest : The compound induced G2/M phase arrest in HepG2 cells, leading to a significant accumulation of cells in this phase (30.83% vs. 13.28% in control) after treatment .
- Apoptotic Markers : ELISA assays indicated that treatment with the compound increased levels of pro-apoptotic proteins p53 and Bax while decreasing anti-apoptotic Bcl-2 levels by approximately 5.58-fold .
Case Studies
In a comparative study involving various isoquinoline derivatives, it was found that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines due to improved interactions with cellular targets involved in apoptosis pathways .
Another study highlighted the dual activity of isoquinoline derivatives against both cancer cells and microbial strains, suggesting a broader therapeutic potential beyond oncology .
Q & A
Q. What synthetic strategies are recommended for 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone, and how can reaction conditions be optimized?
A multi-step synthesis approach is typical for such compounds, involving alkylation/acylation reactions and functional group modifications. For example, alkylating agents like bromo-ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) can be used to introduce acetyl groups, followed by methoxy group installation via nucleophilic substitution . Optimization parameters include temperature control (60–100°C), catalyst selection (e.g., K2CO3 for deprotonation), and solvent polarity (DMF or THF) to maximize yield (>90%) and purity . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.
Q. How should researchers characterize the structural purity of this compound?
Structural validation requires complementary techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic/ketone carbons .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for analogous isoquinoline derivatives .
- Mass spectrometry (EI or ESI) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 313.39) .
Q. What solubility profiles are expected in common solvents, and how do they influence experimental design?
Solubility is typically low in aqueous media (e.g., ~1.2 × 10<sup>−5</sup> g/L in water at 25°C for similar ethanones) but higher in polar aprotic solvents like DMSO or DMF . This necessitates solvent optimization for biological assays (e.g., DMSO stock solutions diluted in buffer). Use shake-flask methods with HPLC quantification to determine precise solubility .
Q. What stability considerations are critical for storage and handling?
The compound is likely hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Monitor degradation via TLC or HPLC, particularly for ketone oxidation or demethylation .
Advanced Research Questions
Q. How can contradictory bioactivity data from different assays be resolved?
Contradictions often arise from assay variability (e.g., cell-line specificity or enzyme isoform differences). Use orthogonal methods:
- Enzyme kinetics : Measure Ki values under standardized conditions .
- Cell-based assays : Compare IC50 in multiple models (e.g., cancer vs. normal cells) .
- Statistical meta-analysis : Pool data from replicate experiments to identify outliers .
Q. What strategies are effective for studying enzyme inhibition mechanisms?
Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with kinetic assays (e.g., competitive vs. non-competitive inhibition). For example, monitor NADPH depletion rates in cytochrome P450 inhibition studies . Surface plasmon resonance (SPR) can quantify binding affinity (KD) in real-time .
Q. How can crystallographic studies resolve structural ambiguities?
Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths and angles. Refinement with SHELXL and validation via R-factors (<5%) ensure accuracy. For example, analogous quinoline derivatives exhibit triclinic crystal systems (space group P1) with Z = 2 .
Q. How can QSAR models predict pharmacological effects?
Use 3D-QSAR (e.g., CoMFA or CoMSIA) with descriptors like logP, polar surface area, and H-bond acceptors. Train models on datasets of similar isoquinoline derivatives and validate via leave-one-out cross-validation (q<sup>2</sup> > 0.6). Prioritize compounds with predicted IC50 < 10 µM for further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
